Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an acetic acid moiety, a chloro group, a methylacetamidophenyl group, and an ethyl ester group. Its intricate molecular arrangement makes it a subject of interest for researchers exploring new synthetic pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester typically involves multiple steps, starting with the preparation of the hydrazone intermediate. This intermediate is then subjected to chlorination and esterification reactions to yield the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone moiety can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The chloro group and ethyl ester moiety contribute to the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester: This compound shares a similar acetic acid and chloro group structure but differs in the ester and phenyl groups.
Acetic Acid, (4-chloro-2-methylphenoxy)-, Ethyl Ester: Similar to the above compound but with an ethyl ester group instead of a methyl ester.
Uniqueness
Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is unique due to its hydrazone moiety and the specific arrangement of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
CAS No. |
96722-57-5 |
---|---|
Molecular Formula |
C13H16ClN3O3 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-[acetyl(methyl)amino]phenyl]hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C13H16ClN3O3/c1-4-20-13(19)12(14)16-15-10-6-5-7-11(8-10)17(3)9(2)18/h5-8,15H,4H2,1-3H3/b16-12- |
InChI Key |
FAYJEXQIBOVLKI-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)N(C)C(=O)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)N(C)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.